molecular formula C11H10FNO B11907316 1-Ethyl-6-fluoroquinolin-4(1H)-one

1-Ethyl-6-fluoroquinolin-4(1H)-one

Cat. No.: B11907316
M. Wt: 191.20 g/mol
InChI Key: UOWWUCLWDXYWLJ-UHFFFAOYSA-N
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Description

1-Ethyl-6-fluoroquinolin-4(1H)-one is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry. The presence of a fluorine atom at the 6th position and an ethyl group at the 1st position of the quinoline ring enhances its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-6-fluoroquinolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-fluoroquinoline and ethylating agents.

    Ethylation: The ethylation of 6-fluoroquinoline is carried out using ethyl halides (e.g., ethyl bromide) in the presence of a base (e.g., sodium hydride) to introduce the ethyl group at the 1st position.

    Cyclization: The intermediate product undergoes cyclization to form the quinolone ring structure. This step may involve the use of catalysts and specific reaction conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions, continuous flow reactors, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-6-fluoroquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced quinolone analogs.

    Substitution: The fluorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions include various quinolone derivatives with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

1-Ethyl-6-fluoroquinolin-4(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-Ethyl-6-fluoroquinolin-4(1H)-one involves its interaction with specific molecular targets, such as bacterial enzymes and DNA. The compound inhibits the activity of bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription, ultimately resulting in bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: A widely used fluoroquinolone antibiotic with a similar structure but different substituents.

    Levofloxacin: Another fluoroquinolone with a different stereochemistry and substituents.

    Norfloxacin: A fluoroquinolone with a similar core structure but different functional groups.

Uniqueness

1-Ethyl-6-fluoroquinolin-4(1H)-one is unique due to its specific substitution pattern, which can influence its chemical properties and biological activity. The presence of the ethyl group and fluorine atom may enhance its stability, lipophilicity, and ability to penetrate bacterial cells.

Properties

Molecular Formula

C11H10FNO

Molecular Weight

191.20 g/mol

IUPAC Name

1-ethyl-6-fluoroquinolin-4-one

InChI

InChI=1S/C11H10FNO/c1-2-13-6-5-11(14)9-7-8(12)3-4-10(9)13/h3-7H,2H2,1H3

InChI Key

UOWWUCLWDXYWLJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=O)C2=C1C=CC(=C2)F

Origin of Product

United States

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